molecular formula C10H2F5NO2 B10957305 1-Pentafluorophenyl-pyrrole-2,5-dione CAS No. 59726-65-7

1-Pentafluorophenyl-pyrrole-2,5-dione

Cat. No.: B10957305
CAS No.: 59726-65-7
M. Wt: 263.12 g/mol
InChI Key: UWORINMKYBTGFK-UHFFFAOYSA-N
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Description

1-Pentafluorophenyl-pyrrole-2,5-dione is an organic compound with the molecular formula C10H2F5NO2. This compound is characterized by the presence of a pentafluorophenyl group attached to a pyrrole-2,5-dione core. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Pentafluorophenyl-pyrrole-2,5-dione can be synthesized through several methods. One common approach involves the reaction of pentafluorobenzene with maleic anhydride in the presence of a catalyst. The reaction typically occurs under reflux conditions in an organic solvent such as toluene or dichloromethane. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, enhancing the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Pentafluorophenyl-pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives, depending on the conditions and reagents used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).

    Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield quinones, while reduction can produce various hydrogenated derivatives

Scientific Research Applications

1-Pentafluorophenyl-pyrrole-2,5-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it useful in the study of enzyme interactions and protein-ligand binding.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced coatings.

Mechanism of Action

The mechanism by which 1-pentafluorophenyl-pyrrole-2,5-dione exerts its effects involves interactions with specific molecular targets. The pentafluorophenyl group can engage in strong π-π interactions with aromatic residues in proteins, while the pyrrole-2,5-dione core can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

1-Pentafluorophenyl-pyrrole-2,5-dione can be compared with other similar compounds, such as:

    1-Phenyl-pyrrole-2,5-dione: Lacks the fluorine atoms, resulting in different chemical reactivity and biological activity.

    1-Trifluoromethylphenyl-pyrrole-2,5-dione: Contains fewer fluorine atoms, which can affect its electronic properties and interactions with molecular targets.

    1-Pentafluorophenyl-pyrrole-3,4-dione: The position of the dione group is different, leading to variations in chemical behavior and applications.

The unique combination of the pentafluorophenyl group and the pyrrole-2,5-dione core in this compound imparts distinct properties that make it valuable for specific applications in research and industry.

Properties

CAS No.

59726-65-7

Molecular Formula

C10H2F5NO2

Molecular Weight

263.12 g/mol

IUPAC Name

1-(2,3,4,5,6-pentafluorophenyl)pyrrole-2,5-dione

InChI

InChI=1S/C10H2F5NO2/c11-5-6(12)8(14)10(9(15)7(5)13)16-3(17)1-2-4(16)18/h1-2H

InChI Key

UWORINMKYBTGFK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N(C1=O)C2=C(C(=C(C(=C2F)F)F)F)F

Origin of Product

United States

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